(S)-BAY 73-6691

Übersicht

Beschreibung

(S)-BAY 73-6691 ist eine Verbindung von großem Interesse im Bereich der medizinischen Chemie. Sie ist bekannt für ihre potenziellen therapeutischen Anwendungen, insbesondere bei der Behandlung von neurologischen Erkrankungen. Die Verbindung ist ein selektiver Inhibitor der Phosphodiesterase 9A, eines Enzyms, das eine entscheidende Rolle bei der Regulierung der zyklischen Guanosinmonophosphat-Spiegel im Gehirn spielt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der wichtigsten Zwischenverbindungen. Der Syntheseweg beinhaltet typischerweise die Verwendung spezifischer Reagenzien und Katalysatoren, um die gewünschte Stereochemie zu erreichen. Die Reaktionsbedingungen umfassen oft kontrollierte Temperaturen und pH-Werte, um die Reinheit und Ausbeute des Endprodukts zu gewährleisten .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt einem ähnlichen Syntheseweg, jedoch in größerem Maßstab. Der Prozess ist auf Effizienz und Kosteneffektivität optimiert und beinhaltet häufig automatisierte Systeme für die präzise Steuerung der Reaktionsbedingungen. Die Verwendung von hochreinen Reagenzien und fortschrittlichen Reinigungsverfahren gewährleistet die Konsistenz und Qualität der produzierten Verbindung .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (S)-BAY 73-6691 involves several steps, starting with the preparation of the key intermediate compounds. The synthetic route typically includes the use of specific reagents and catalysts to achieve the desired stereochemistry. The reaction conditions often involve controlled temperatures and pH levels to ensure the purity and yield of the final product .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the compound produced .

Analyse Chemischer Reaktionen

Arten von Reaktionen: (S)-BAY 73-6691 unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind unerlässlich, um die Struktur der Verbindung zu modifizieren und ihre pharmakologischen Eigenschaften zu verbessern .

Häufige Reagenzien und Bedingungen: Zu den in den Reaktionen mit this compound verwendeten Reagenzien gehören Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, einschließlich spezifischer Temperaturen und Lösungsmittelsysteme .

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, hängen von der Art der Reaktion und den verwendeten Reagenzien ab. Beispielsweise können Oxidationsreaktionen zu hydroxylierten Derivaten führen, während Reduktionsreaktionen deoxygenierte Verbindungen erzeugen können .

Wissenschaftliche Forschungsanwendungen

This compound hat ein breites Spektrum an wissenschaftlichen Forschungsanwendungen. In der Chemie wird es als Werkzeugverbindung verwendet, um die Rolle der Phosphodiesterase 9A in verschiedenen biochemischen Pfaden zu untersuchen. In der Biologie hilft es, die Regulierung der zyklischen Guanosinmonophosphat-Spiegel in Zellen zu verstehen .

In der Medizin wird this compound auf seine potenziellen therapeutischen Wirkungen bei neurologischen Erkrankungen wie Alzheimer-Krankheit und Schizophrenie untersucht. Seine Fähigkeit, die zyklischen Guanosinmonophosphat-Spiegel zu modulieren, macht es zu einem vielversprechenden Kandidaten für die Verbesserung der kognitiven Funktion und des Gedächtnisses .

In der Industrie wird this compound bei der Entwicklung neuer Medikamente und Therapeutika verwendet. Seine einzigartigen Eigenschaften machen es zu einer wertvollen Verbindung für die pharmazeutische Forschung und Entwicklung .

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet die Hemmung der Phosphodiesterase 9A, eines Enzyms, das für den Abbau von zyklischem Guanosinmonophosphat verantwortlich ist. Durch die Hemmung dieses Enzyms erhöht this compound die Spiegel des zyklischen Guanosinmonophosphats im Gehirn, was zu verstärkten Signalwegen führt, die mit der kognitiven Funktion und dem Gedächtnis verbunden sind .

Zu den molekularen Zielen von this compound gehören das Enzym Phosphodiesterase 9A und der Signalweg des zyklischen Guanosinmonophosphats. Die Auswirkungen der Verbindung auf diese Ziele führen zu einer verbesserten Funktion des neuronalen Netzwerks und der sensorischen Verarbeitung .

Wissenschaftliche Forschungsanwendungen

Cognitive Enhancement

Mechanism of Action:

(S)-BAY 73-6691 enhances cognitive functions by inhibiting PDE9, which leads to increased levels of cyclic GMP (cGMP) in the brain. This modulation is believed to enhance synaptic plasticity and improve learning and memory processes.

Research Findings:

- A study demonstrated that this compound improved acquisition, consolidation, and retention of long-term memory in rodents. It was particularly effective in social recognition tasks and object recognition tasks, indicating its potential for treating memory deficits associated with aging and neurodegenerative diseases such as Alzheimer’s disease .

- The compound also showed promise in reversing memory deficits induced by scopolamine and MK-801 in various behavioral tasks, suggesting a robust pro-cognitive effect .

Neuroprotection

Potential Applications:

The inhibition of PDE9 has been linked to neuroprotective effects, making this compound a candidate for treating Alzheimer’s disease and other neurodegenerative conditions.

Case Studies:

- Research highlighted that prolonged inhibition of PDE9 with this compound resulted in enhanced nitric oxide (NO) signaling pathways, which are crucial for neuronal health. This indicates its potential role in protecting neurons from degeneration .

- In vivo studies showed that this compound could improve cognitive functions in aged rats, supporting its application in age-related cognitive decline .

Metabolic Disorders

Diabetes Treatment:

this compound has been investigated for its hypoglycemic effects. It has shown efficacy in reducing mRNA expression of key gluconeogenesis enzymes in HepG2 cells, suggesting a potential role in managing diabetes .

| Compound | IC50 (nM) | Selectivity over Other PDEs | Therapeutic Potential |

|---|---|---|---|

| This compound | 0.6 | >150-fold | Alzheimer's, Diabetes |

| PF-04447943 | 21 | High | Alzheimer's |

Erectile Dysfunction

Therapeutic Value:

this compound has been shown to enhance corpus cavernosum relaxation mediated by the NO-cGMP pathway, indicating its potential utility in treating erectile dysfunction . This application stems from its ability to amplify the physiological responses necessary for penile erection.

Pharmacokinetics and Safety

Pharmacokinetic Profile:

Initial studies indicate favorable pharmacokinetic properties for this compound:

Wirkmechanismus

The mechanism of action of (S)-BAY 73-6691 involves the inhibition of phosphodiesterase 9A, an enzyme responsible for the breakdown of cyclic guanosine monophosphate. By inhibiting this enzyme, this compound increases the levels of cyclic guanosine monophosphate in the brain, leading to enhanced signaling pathways associated with cognitive function and memory .

The molecular targets of this compound include the phosphodiesterase 9A enzyme and the cyclic guanosine monophosphate signaling pathway. The compound’s effects on these targets result in improved neural network function and sensory processing .

Vergleich Mit ähnlichen Verbindungen

(S)-BAY 73-6691 ist im Vergleich zu anderen Phosphodiesterase-Inhibitoren einzigartig aufgrund seiner Selektivität für die Phosphodiesterase 9A. Ähnliche Verbindungen umfassen Phosphodiesterase-5-Inhibitoren wie Sildenafil und Phosphodiesterase-4-Inhibitoren wie Roflumilast. diese Verbindungen zielen auf verschiedene Phosphodiesterase-Enzyme ab und haben unterschiedliche pharmakologische Profile .

Liste ähnlicher Verbindungen:- Sildenafil (Phosphodiesterase-5-Inhibitor)

- Roflumilast (Phosphodiesterase-4-Inhibitor)

- Cilostazol (Phosphodiesterase-3-Inhibitor)

- Iclepertin (Glycin-Transporter-1-Inhibitor)

Biologische Aktivität

(S)-BAY 73-6691 is a selective inhibitor of phosphodiesterase 9 (PDE9), a target of interest in various neuropharmacological studies. This compound has been investigated for its potential therapeutic effects, particularly in the context of cognitive enhancement and neuroprotection, especially related to Alzheimer's disease (AD).

BAY 73-6691 enhances the levels of cyclic guanosine monophosphate (cGMP) by inhibiting PDE9, which is responsible for the degradation of cGMP. This increase in cGMP is thought to play a crucial role in modulating synaptic plasticity and memory formation. The compound's effects are primarily mediated through the nitric oxide (NO)/cGMP-protein kinase G (PKG)/cAMP response element-binding protein (CREB) signaling pathway, which is pivotal in learning and memory processes .

Biological Activity and Effects

-

Cognitive Enhancement :

- In rodent models, BAY 73-6691 has demonstrated significant improvements in learning and memory tasks. For instance, it enhanced long-term potentiation (LTP) and improved performance in social recognition and object recognition tasks .

- The compound effectively attenuated memory deficits induced by scopolamine and MK-801, suggesting its potential as a treatment for cognitive impairments associated with aging and neurodegenerative diseases .

-

Neuroprotection :

- Studies indicate that BAY 73-6691 protects against oxidative stress induced by beta-amyloid peptides, which are implicated in AD pathology. In vitro tests showed that BAY 73-6691 alleviated cell viability loss due to Aβ25-35 treatment .

- In vivo studies demonstrated that administration of BAY 73-6691 reduced oxidative damage in the hippocampus and improved spatial memory performance in the Morris water maze test .

Table 1: Summary of Key Research Findings on BAY 73-6691

Case Studies

Case Study: Cognitive Improvement in Aging Models

A study involving aged Fischer 344 X Brown Norway rats indicated that BAY 73-6691 significantly enhanced cognitive functions related to memory retention. The compound was administered at a dose of 10 µM, leading to notable improvements in LTP following weak tetanic stimulation compared to control groups .

Case Study: Neuroprotective Effects Against Alzheimer’s Disease

In a controlled experiment using Aβ25-35 models, BAY 73-6691 was shown to protect against oxidative stress. Mice treated with BAY 73-6691 exhibited less hippocampal damage and improved cognitive function as measured by behavioral tests, highlighting its potential as a therapeutic agent for AD .

Eigenschaften

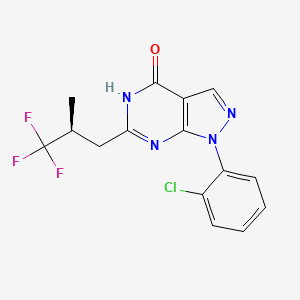

IUPAC Name |

1-(2-chlorophenyl)-6-[(2S)-3,3,3-trifluoro-2-methylpropyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClF3N4O/c1-8(15(17,18)19)6-12-21-13-9(14(24)22-12)7-20-23(13)11-5-3-2-4-10(11)16/h2-5,7-8H,6H2,1H3,(H,21,22,24)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFPXPXOAFQCNBS-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=NC2=C(C=NN2C3=CC=CC=C3Cl)C(=O)N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC1=NC2=C(C=NN2C3=CC=CC=C3Cl)C(=O)N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClF3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601111034 | |

| Record name | 1-(2-Chlorophenyl)-1,5-dihydro-6-[(2S)-3,3,3-trifluoro-2-methylpropyl]-4H-pyrazolo[3,4-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601111034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

794568-91-5 | |

| Record name | 1-(2-Chlorophenyl)-1,5-dihydro-6-[(2S)-3,3,3-trifluoro-2-methylpropyl]-4H-pyrazolo[3,4-d]pyrimidin-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=794568-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chlorophenyl)-1,5-dihydro-6-[(2S)-3,3,3-trifluoro-2-methylpropyl]-4H-pyrazolo[3,4-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601111034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.